(4-Hydroxycyclohexyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sustainable Crop Production

Scientific Field: Agriculture

Summary of Application: Urea, including nano-urea, is used in agriculture as a fertilizer to increase crop yield. It’s particularly useful in regions with low nitrogen levels in the soil.

Methods of Application: A field experiment was conducted where conventional fertilizers were used in conjunction with nano-urea. The supply of 75% recommended Nitrogen with conventional fertilizer along with nano-urea spray (N 75 PK+nano-urea) was compared with 100% nitrogen through prilled urea fertilizer.

Results: The application of N 75 PK+ nano-urea reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer. It also registered comparable soil N and dehydrogenase activities (35.8 μg TPF g -1 24 hrs -1 across all crops) over the conventional fertilization (N 100 PK).

Controlled Release Urea for Crop Production

Summary of Application: Controlled release urea (CRU) is used to improve grain yield and nitrogen use efficiency. It’s particularly useful in staple crop production including wheat, maize, and rice.

Methods of Application: A meta-analysis was conducted to determine how CRU influences soil chemical properties, total nitrogen (TN) uptake, grain yield, and nitrogen use efficiency (NUE) of staple crop in China.

Results: CRU application significantly increased soil organic carbon (SOC), TN, and available nitrogen (AN) by 5.93%, 3.89% and 13.98% respectively overall, while soil pH showed no significant changes.

Urea Oxidation for Water Purification

Scientific Field: Environmental Science

Summary of Application: The urea oxidation reaction shows promise in applications toward water purification, agricultural emission reduction, enzyme-free sensors, sustainable fertilizer production, paired-electrolysis, and as a hydrogen carrier.

Results: The outcomes of this application are still under research.

Protein Denaturation

Scientific Field: Molecular Biology and Biotechnology

Summary of Application: Urea plays a significant role in laboratory practices. It is used in the denaturation of proteins, a process that involves breaking down the complex structure of proteins into their constituent amino acids.

Methods of Application: Urea is used in specific concentrations to denature proteins, facilitating the study and manipulation of proteins.

Results: This application is particularly important in molecular biology and biotechnology.

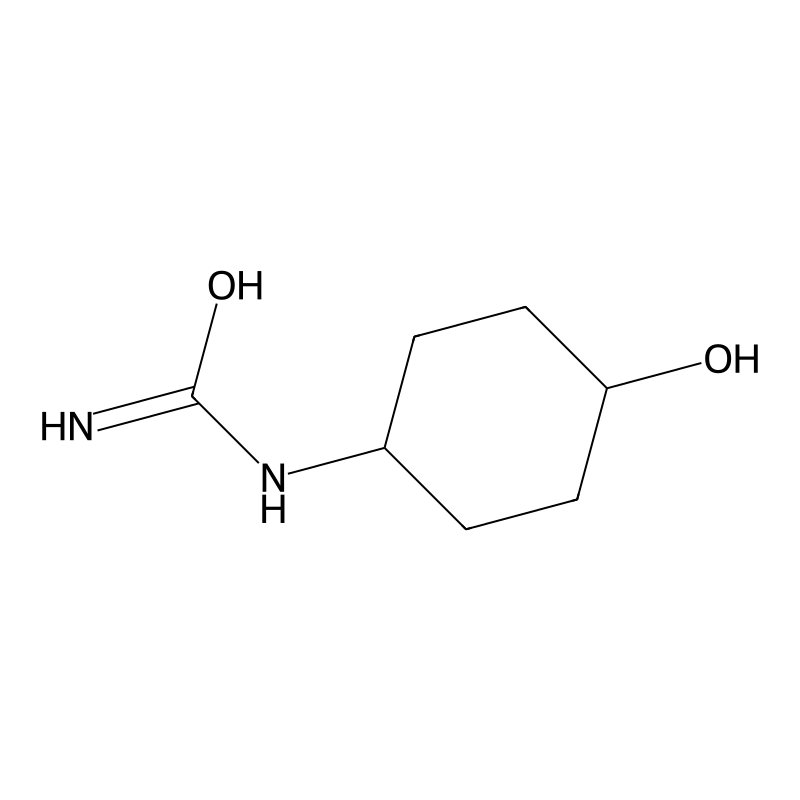

(4-Hydroxycyclohexyl)urea, also known as 4-hydroxy-N-cyclohexylurea, is an organic compound characterized by the presence of a urea functional group () attached to a cyclohexane ring with a hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features, which contribute to its reactivity and biological properties.

- Hydrolysis: Under acidic or basic conditions, (4-hydroxycyclohexyl)urea can hydrolyze to form ammonia and carbon dioxide.

- Formation of Isocyanates: It can react with phosgene or other carbonyl compounds to yield isocyanate derivatives, which are useful intermediates in organic synthesis.

- Condensation Reactions: The hydroxyl group can undergo condensation with aldehydes or ketones, leading to the formation of more complex organic structures.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Research indicates that (4-hydroxycyclohexyl)urea exhibits various biological activities, particularly as an inhibitor of soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of epoxides, which are involved in numerous physiological processes. Inhibition of soluble epoxide hydrolase can lead to increased levels of beneficial epoxyeicosatrienoic acids, which have anti-inflammatory and vasodilatory effects. Thus, (4-hydroxycyclohexyl)urea has been investigated for its potential therapeutic applications in cardiovascular diseases and inflammation-related disorders.

Several synthetic routes exist for the preparation of (4-hydroxycyclohexyl)urea:

- Direct Urea Formation: Reaction between cyclohexylamine and carbon dioxide under high pressure can yield (4-hydroxycyclohexyl)urea directly.

- Hydroxymethylation: Starting from cyclohexanone, one can introduce a hydroxymethyl group followed by reaction with urea to obtain the desired product.

- Curtius Rearrangement: Utilizing acyl azides derived from carboxylic acids can lead to the formation of isocyanates, which upon reaction with cyclohexanol can yield (4-hydroxycyclohexyl)urea.

These methods highlight the compound's accessibility through various synthetic strategies.

(4-Hydroxycyclohexyl)urea finds applications in several areas:

- Pharmaceuticals: Due to its biological activity as a soluble epoxide hydrolase inhibitor, it has potential applications in drug development for cardiovascular and inflammatory diseases.

- Agriculture: As a nitrogen source, it may be explored for use in fertilizers, enhancing plant growth through improved nitrogen availability.

- Polymer Chemistry: Its unique structure allows it to be incorporated into polymer matrices for specialized materials with tailored properties.

Studies on (4-hydroxycyclohexyl)urea have focused on its interactions with biological targets, particularly soluble epoxide hydrolase. Research has shown that this compound effectively inhibits the enzyme's activity, leading to increased levels of epoxyeicosatrienoic acids. The kinetics of this interaction suggest that (4-hydroxycyclohexyl)urea binds competitively at the active site of the enzyme, making it a promising lead compound for further development as a therapeutic agent.

Several compounds share structural similarities with (4-hydroxycyclohexyl)urea. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethylurea | Two methyl groups on nitrogen | Often used as a solvent and reagent in organic synthesis |

| Urea | Simple amide structure | Common nitrogen fertilizer; less biologically active |

| Cyclohexylurea | Cyclohexane ring without hydroxyl | Less polar than (4-hydroxycyclohexyl)urea |

| 1-Hydroxy-2-cyclopropylurea | Cyclopropane ring with hydroxyl | Exhibits different biological activity |

The uniqueness of (4-hydroxycyclohexyl)urea lies in its specific arrangement of functional groups that enhance its solubility and biological activity compared to other urea derivatives. Its ability to act as an effective inhibitor of soluble epoxide hydrolase distinguishes it from simpler ureas and related compounds.